(E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide
Descripción
“(E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide” is a structurally complex benzamide derivative featuring a tetrahydrothieno[3,4-d]thiazole core modified with a sulfone group (5,5-dioxide) and substituted with a 4-methoxyphenyl moiety. The (E)-configuration of the imine bond ensures planar rigidity, which may influence its electronic properties and intermolecular interactions. The sulfone group increases polarity and hydrogen-bonding capacity, distinguishing it from non-oxidized sulfur-containing analogs .
Propiedades
IUPAC Name |
4-bromo-N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S2/c1-26-15-8-6-14(7-9-15)22-16-10-28(24,25)11-17(16)27-19(22)21-18(23)12-2-4-13(20)5-3-12/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVSHPPIKOTDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors, such as a thioamide and a halogenated ketone, under acidic or basic conditions to form the thiazole ring.
Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Attachment of the Methoxyphenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the methoxyphenyl group to the thiazole ring.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide moiety, potentially forming debrominated or reduced amide derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated compounds or reduced amides.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Research Implications
The structural uniqueness of “(E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide” lies in its sulfone and bromine substituents, which may confer distinct pharmacological or material properties. Comparative studies with analogs suggest:
- Enhanced Polarity : Sulfone groups improve solubility, making the compound a candidate for drug delivery systems.
- Electrostatic Modulation : The 4-methoxyphenyl and bromine substituents could fine-tune electronic properties for catalytic or optoelectronic applications.
Further studies should explore its biological activity (e.g., kinase inhibition) and crystallographic behavior to validate these hypotheses.
Actividad Biológica
(E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide, with the CAS number 620590-26-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C19H17BrN2O4S2, with a molecular weight of 481.38 g/mol. The structure features a thieno[3,4-d]thiazole core, which is known for various pharmacological activities.
Synthesis
The synthesis of (E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide involves multi-step reactions that typically include the formation of the thiazole ring followed by bromination and coupling reactions with various aryl groups. Detailed synthetic routes are elaborated in several studies focusing on related compounds.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to (E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene) have shown inhibition against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies reported IC50 values indicating potent cytotoxicity against breast cancer cells.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on elastase, an enzyme implicated in skin aging and inflammation. A study demonstrated that related compounds exhibited elastase inhibition with IC50 values around 1.21 µM, suggesting potential applications in dermatological formulations aimed at preventing skin damage due to oxidative stress and inflammation .
Antioxidant Properties
Antioxidant assays have shown that (E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide possesses significant free radical scavenging activity. This property is crucial for mitigating oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins involved in cancer progression and inflammation.
- Cellular Pathways : The compound may modulate key signaling pathways such as MAPK and NF-kB, leading to reduced cell proliferation and enhanced apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cell lines showed that treatment with (E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene) resulted in a dose-dependent decrease in cell viability.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor growth rates compared to control groups.
Q & A
Q. What are the critical steps in synthesizing (E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydrothieno[3,4-d]thiazole core. Key steps include:
- Core formation : Cyclocondensation of thiol-containing precursors (e.g., tetrahydrothiophene derivatives) with sulfonamide or sulfonyl chloride groups under reflux in ethanol or DMF .
- Bromobenzamide coupling : Reacting the core with 4-bromo-benzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC and HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the 4-methoxyphenyl group (δ ~3.8 ppm for OCH3), tetrahydrothieno-thiazole protons (δ ~2.5–4.0 ppm), and benzamide carbonyl (δ ~168 ppm in 13C) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- IR : Validate sulfone (SO2) stretches (~1300–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. How do electron-withdrawing/donating substituents (e.g., bromo, methoxy) influence reactivity in this compound?
- Methodological Answer :
- Bromo group (EWG) : Enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis or amine coupling). Stabilizes radical intermediates in photochemical studies .
- Methoxy group (EDG) : Increases electron density on the tetrahydrothieno-thiazole ring, affecting redox behavior and π-π stacking in crystallography .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-oxidation or dimerization) during synthesis?
- Methodological Answer :
- Temperature control : Maintain ≤60°C during sulfone formation (using H2O2/Na2WO4) to prevent over-oxidation of the thiazole sulfur .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to reduce dimerization via H-bonding interference .
- Catalyst screening : Test Pd(OAc)2/Xantphos for Suzuki-Miyaura cross-couplings involving the bromo group, optimizing ligand ratios to suppress β-hydride elimination .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50 values in kinase inhibition assays)?
- Methodological Answer :
- Assay standardization : Use identical buffer conditions (pH 7.4, 1 mM ATP) and enzyme sources (recombinant vs. cell lysate) to minimize variability .
- Conformational analysis : Perform molecular docking (AutoDock Vina) to compare binding poses with/without the sulfone group, identifying steric clashes in specific kinase pockets .
- Metabolite screening : LC-MS/MS to detect degradation products (e.g., sulfone reduction to sulfide) that may alter activity .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., COX-2 or EGFR)?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100 ns, focusing on hydrogen bonds between the sulfone group and Arg120/His90 residues in COX-2 .
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity (Hammett σ values) with inhibitory potency, prioritizing bromo > chloro substitutions .
Q. How does the sulfone group (5,5-dioxide) in the tetrahydrothieno-thiazole core affect crystallographic packing and solubility?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
